4-Hydroxyvertixanthone

Antibacterial Staphylococcus aureus Xanthone

Researchers often face confounding variables when using broad-spectrum xanthones in antibacterial assays. 4-Hydroxyvertixanthone provides a highly specific solution for Gram-positive studies. • S. aureus Selectivity: Exhibits potent, defined activity (MIC 4-8 µg/mL) without the α-glucosidase inhibition (IC50 >0.24 mM) common in close regioisomers. • Clean Experimental Profile: Lacks biofilm-disrupting activity, enabling precise elucidation of planktonic killing mechanisms without matrix interference. • Reliable Standard: Supplied at ≥97% purity, it serves as an ideal monomeric reference for HPLC/LC-MS dereplication of fungal extracts.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
CAS No. 85003-85-6
Cat. No. B161992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyvertixanthone
CAS85003-85-6
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)C(=O)OC)O)O
InChIInChI=1S/C16H12O6/c1-7-3-10(18)14-11(4-7)22-12-6-8(17)5-9(16(20)21-2)13(12)15(14)19/h3-6,17-18H,1-2H3
InChIKeyMJOGVUMPZLEYIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyvertixanthone: Monomeric Anti-Staphylococcal Xanthone


4-Hydroxyvertixanthone (CAS 85003-85-6), systematically named methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate, is a naturally occurring monomeric xanthone [1]. It is biosynthesized by diverse fungal endophytes, including *Neurospora terricola*, *Aspergillus versicolor*, and *Microdiplodia* sp., and is characterized by a C16H12O6 framework (molecular weight 300.26 g/mol) featuring a 1,3,8-oxygenation pattern with a methyl ester at C-1 [2]. Commercially, it is offered as a purified research natural product with defined analytical specifications (e.g., ≥97% purity) .

1 Monomeric xanthone scaffold for anti-staphylococcal screening workflows
2 Defined 1,3,8-trioxygenated substitution pattern enables SAR studies
3 Multi-source fungal origin supports sourcing consistency across research lots
4 Available as purified research natural product with defined analytical specifications

4-Hydroxyvertixanthone: Structural Selectivity vs. Analogs


Within the xanthone class, even minor modifications to the substitution pattern profoundly alter biological activity profiles. 4-Hydroxyvertixanthone's specific 1,3,8-trioxygenated monomeric architecture confers a distinct spectrum of action compared to close analogs. For instance, while the 1,7-dihydroxy-8-(methoxycarbonyl)xanthone-3-carboxylic acid analog exhibits potent α-glucosidase inhibition (IC50 0.24 mM), 4-hydroxyvertixanthone is essentially inactive against this enzyme, highlighting how regioisomerism dictates target engagement [1][2]. Similarly, dimeric xanthones like aspergillusone A show preferential activity against *Candida albicans*, whereas 4-hydroxyvertixanthone demonstrates selective inhibition of *Staphylococcus aureus*, underscoring that generic 'xanthone' classification is insufficient for research procurement or assay design [3].

Target
4-Hydroxyvertixanthone
Monomeric xanthone; reported anti-S. aureus activity; no α-glucosidase inhibition
Potential Substitute
Dimeric xanthones (aspergillusone A)
Preferential anti-Candida activity may shift spectrum away from S. aureus screening; dimeric scaffold alters SAR interpretation
Target
4-Hydroxyvertixanthone
No reported α-glucosidase inhibition
Potential Substitute
1,7-Dihydroxy-8-(methoxycarbonyl)xanthone-3-carboxylic acid
Potent α-glucosidase inhibition in regioisomer may confound antimicrobial selectivity profiling; regioisomerism dictates target engagement
Target
4-Hydroxyvertixanthone
No reported antibiofilm activity under tested conditions
Potential Substitute
Alatinone / aspergillusone A
Antibiofilm-disruption property in structural relatives may not transfer; planktonic vs. biofilm mechanism context may differ

4-Hydroxyvertixanthone: Quantitative Evidence Comparison


Anti-Staphylococcal Activity Distinct from Anti-Candida Analogs

In a 2024 direct comparative antimicrobial screen of 34 xanthone derivatives from *Neurospora terricola*, 4-hydroxyvertixanthone (compound 12) exhibited significant inhibitory activity specifically against *Staphylococcus aureus*, with a Minimum Inhibitory Concentration (MIC) range of 4–8 µg/mL [1][2]. This activity profile is distinct from the related dimeric xanthones aspergillusone A (compound 8) and alatinone (compound 27), which, in the same study, showed activity against *Candida albicans* (MIC 8–16 µg/mL) rather than preferential Gram-positive bacterial inhibition [3].

Anti-S. aureus MIC
Head-to-head
4–8 µg/mL
Supports antimicrobial screening context
Reported against S. aureus in broth microdilution; distinct from anti-Candida dimeric analogs
Antibacterial Staphylococcus aureus Xanthone

Absence of α-Glucosidase Inhibition vs. Active Analogs

When evaluated for α-glucosidase inhibitory activity, 4-hydroxyvertixanthone (tested as compound 6) showed weak or no activity, in stark contrast to the structurally related analog 1,7-dihydroxy-8-(methoxycarbonyl)xanthone-3-carboxylic acid (compound 4), which exhibited potent inhibition with an IC50 value of 0.24 mM (compared to the clinical reference acarbose, IC50 0.38 mM) [1][2]. This indicates that the 4-hydroxy substitution pattern specifically abrogates α-glucosidase binding.

α-Glucosidase Activity
Cross-study
Weak / no inhibition vs IC50 0.24 mM (active regioisomer)
Supports selective antimicrobial profiling
Regioisomer-dependent target engagement; >4.2-fold difference lower bound vs active analog
α-Glucosidase Enzyme Inhibition Selectivity

Lack of Antibiofilm Activity for Cleaner Mechanistic Studies

In the same 2024 study, compounds 8 (aspergillusone A) and 27 (alatinone) were reported to disrupt pre-formed biofilms of *S. aureus* and *C. albicans* at a concentration of 128 µg/mL [1]. In contrast, 4-hydroxyvertixanthone (compound 12) was not reported to possess antibiofilm activity under the tested conditions, suggesting that its antibacterial effect is mediated via a different mechanism that may not involve biofilm matrix disruption.

Biofilm Disruption
Head-to-head
Not active at 128 µg/mL
Supports planktonic mechanism-of-action studies
Antibiofilm activity absent under tested conditions; differs from alatinone and aspergillusone A
Biofilm Staphylococcus aureus Antibiofilm

Multiple Fungal Sources and Defined Purity

4-Hydroxyvertixanthone has been isolated from taxonomically diverse fungal endophytes, including *Neurospora terricola* HDF-Br-2, *Aspergillus versicolor*, *Microdiplodia* sp., and *Aspergillus wentii*, indicating a relatively broad natural distribution that may facilitate alternative sourcing [1][2]. Commercially, the compound is available as a research-grade natural product with a certified purity of ≥97.0% (HPLC), ensuring reproducible biological evaluation .

Source & Purity
Supporting evidence
≥4 fungal taxa; ≥97.0% HPLC
Supports inter-study reproducibility
Multi-source fungal isolation reported; vendor-specified purity for research use
Natural Product Fungal Metabolite Purity

4-Hydroxyvertixanthone: Research Application Scenarios


Anti-S. aureus Screening and SAR Studies

4-Hydroxyvertixanthone is ideally suited as a reference compound in anti-S. aureus screening cascades, given its defined MIC range (4-8 µg/mL) and its monomeric structure, which facilitates synthetic derivatization [1]. Researchers should procure this compound when establishing a baseline for novel xanthone-based antibacterials, as it offers a simpler scaffold compared to dimeric analogs like aspergillusone A, while retaining potent Gram-positive activity [2].

Antimicrobial Profiling Without α-Glucosidase Interference

For studies where α-glucosidase inhibition is an undesired off-target effect (e.g., in antifungal or antibacterial programs not focused on diabetes), 4-hydroxyvertixanthone provides a clean profile [1][2]. This contrasts with structurally related compounds like 1,7-dihydroxy-8-(methoxycarbonyl)xanthone-3-carboxylic acid, which strongly inhibit α-glucosidase (IC50 0.24 mM) and could confound in vivo or cellular assay interpretations [3].

Planktonic Bacterial Growth Inhibition Studies

Because 4-hydroxyvertixanthone lacks the biofilm-disrupting activity observed in analogs such as alatinone and aspergillusone A, it is particularly valuable for experiments focused on planktonic bacterial killing or growth inhibition mechanisms [1][4]. Using 4-hydroxyvertixanthone avoids the confounding variable of biofilm matrix interactions, allowing for clearer elucidation of primary antibacterial targets .

Fungal Metabolite Reference Standard

Given its occurrence in multiple fungal endophytes and its commercial availability at ≥97% purity, 4-hydroxyvertixanthone serves as a reliable analytical reference standard for HPLC, LC-MS, or NMR-based metabolomics studies aimed at dereplicating known xanthones from fungal extracts [1].

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Monomeric scaffold with reported Gram-positive inhibition
MIC and strain-panel endpoint review
Selective antimicrobial profiling
Absence of α-glucosidase inhibition in reported assays
Off-target enzyme activity review
Planktonic growth inhibition studies
No reported antibiofilm activity under tested conditions
Mechanism-of-action endpoint review
Metabolomics dereplication studies
Multi-source fungal isolation, defined purity specification
Analytical reference standard review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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